An In-depth Technical Guide to the Physical and Chemical Properties of 1,3,3-Trichloropropene Isomers
An In-depth Technical Guide to the Physical and Chemical Properties of 1,3,3-Trichloropropene Isomers
Abstract
1,3,3-Trichloropropene, a chlorinated alkene with the chemical formula C₃H₃Cl₃, exists as two geometric isomers: (Z)-1,3,3-trichloropropene and (E)-1,3,3-trichloropropene. These isomers are of interest to researchers in synthetic chemistry for their potential as intermediates in the formation of novel compounds. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of these isomers. Due to a notable scarcity of direct experimental data in publicly accessible literature for the individual (E) and (Z) isomers of 1,3,3-trichloropropene, this document combines available data for the general compound with theoretically derived properties based on established principles of stereochemistry and by analogy to structurally similar haloalkenes. We will delve into the structural nuances that dictate their physical properties, their expected chemical reactivity, and proven methodologies for their synthesis and separation.
Introduction and Molecular Structure
1,3,3-Trichloropropene is a structural isomer of other trichloropropenes such as 1,1,3-trichloropropene and 1,2,3-trichloropropene. The focus of this guide is the 1,3,3-isomer, which is characterized by a dichloromethyl group at the allylic position (C3) and a single chlorine atom on the vinyl carbon (C1). The presence of the carbon-carbon double bond restricts rotation, giving rise to two distinct geometric isomers, designated using the (E/Z) notation based on the Cahn-Ingold-Prelog priority rules.
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(Z)-1,3,3-Trichloropropene (cis-isomer): The higher priority groups on each carbon of the double bond (Cl on C1 and the CHCl₂ group on C2) are on the same side.
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(E)-1,3,3-Trichloropropene (trans-isomer): The higher priority groups on each carbon of the double bond are on opposite sides.
The differentiation of these isomers is critical as their stereochemistry influences their physical properties, reactivity, and spectroscopic signatures.
Figure 1: Molecular structures of (Z) and (E) isomers of 1,3,3-trichloropropene.
Physical and Spectroscopic Properties
Physical Properties
| Property | Value (General/Predicted) | Causality and Field Insights |
| Molecular Formula | C₃H₃Cl₃ | - |
| Molecular Weight | 145.41 g/mol [1] | - |
| Boiling Point | Predicted (Z) > (E). Likely in the range of 140-155 °C. | The (Z)-isomer is expected to have a slight molecular dipole moment due to the arrangement of the chloro substituents, leading to stronger dipole-dipole interactions and a slightly higher boiling point compared to the more symmetric (E)-isomer, where dipole moments may partially cancel.[2] This trend is common among cis/trans isomers of alkenes. |
| Density | ~1.3-1.4 g/cm³ (Predicted) | Similar to other trichloropropene isomers, the density is significantly higher than water. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, benzene).[3] | As nonpolar organic molecules, they are miscible with common organic solvents but not with polar solvents like water. |
| Refractive Index | Predicted to be in the range of 1.48-1.50 | The refractive index is related to molecular polarizability; minor differences are expected between isomers but data is unavailable. |
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the differentiation and characterization of the (E) and (Z) isomers.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are the most powerful tools for distinguishing between these geometric isomers. The key distinguishing feature is the vicinal coupling constant (³JHH) between the vinylic protons.
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¹H NMR Spectroscopy:
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Chemical Shifts (δ): The vinylic protons (on C1 and C2) are expected to resonate in the range of 6.0-7.0 ppm. The allylic proton (on C3) will appear further upfield.
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Coupling Constants (J): The magnitude of the coupling constant between the two vinylic protons is highly dependent on their dihedral angle.
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This significant difference in coupling constants provides an unambiguous method for assigning the stereochemistry.[5][6]
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¹³C NMR Spectroscopy:
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Three distinct signals are expected for the three carbon atoms in each isomer.[7]
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The chemical shifts will be influenced by the electronegativity of the chlorine atoms. The carbon bearing the geminal chlorine (C3) is expected to be significantly downfield. Subtle differences in the chemical shifts of the vinylic carbons (C1 and C2) between the two isomers are anticipated due to steric effects ("gamma-gauche effect"), but specific data is not available.
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2.2.2. Infrared (IR) Spectroscopy
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C=C Stretch: A characteristic absorption band for the carbon-carbon double bond is expected around 1600-1650 cm⁻¹.
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C-H Stretch (vinylic): A sharp peak is expected above 3000 cm⁻¹.
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C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bonds. The out-of-plane bending vibrations for the vinylic C-H bonds can also be informative: trans isomers typically absorb more strongly around 960-980 cm⁻¹ while cis isomers show a broader absorption around 675-730 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
The mass spectra for both isomers are expected to be very similar. The molecular ion peak (M⁺) would be observed at m/z 144, with a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl). Common fragmentation patterns would involve the loss of chlorine atoms (M-Cl)⁺ and HCl (M-HCl)⁺.
Chemical Properties and Reactivity
Stability
In general, for alkenes with bulky substituents, the (E) (trans) isomer is thermodynamically more stable than the (Z) (cis) isomer due to reduced steric strain.[3][8] The bulky dichloromethyl group and the chlorine atom are further apart in the (E)-isomer, minimizing van der Waals repulsion.
Reactivity
The chemical reactivity of 1,3,3-trichloropropene isomers is dictated by the presence of the electron-deficient double bond and the reactive allylic C-Cl bonds.
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Electrophilic Addition: The double bond is susceptible to electrophilic addition reactions (e.g., with halogens, hydrogen halides). However, the presence of electron-withdrawing chlorine atoms deactivates the double bond towards this type of reaction compared to unhalogenated alkenes.
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Nucleophilic Substitution: The chlorine atoms on the C3 carbon are allylic, making them susceptible to nucleophilic substitution (SN1 and SN2 type reactions). Allylic halides are generally more reactive than their saturated counterparts due to the stabilization of the carbocation intermediate or transition state by the adjacent π-system.[9][10]
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Polymerization: Like many alkenes, these isomers may undergo polymerization under certain conditions (e.g., radical initiators), although the steric hindrance and electronic effects of the chlorine atoms would influence the reaction rate and polymer properties.
Synthesis and Separation
Synthetic Protocol: Dehydrochlorination of 1,1,3,3-Tetrachloropropane
A plausible and industrially relevant route to a mixture of 1,3,3-trichloropropene isomers is the dehydrochlorination of 1,1,3,3-tetrachloropropane.[1] This reaction involves the elimination of a molecule of hydrogen chloride (HCl).
Figure 2: Proposed synthesis of 1,3,3-trichloropropene isomers.
Step-by-Step Methodology:
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Reactor Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a condenser, a thermometer, and an addition funnel.
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Charging Reagents: The flask is charged with 1,1,3,3-tetrachloropropane (1.0 eq) and a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium chloride, ~1-5 mol%).
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Reaction Initiation: An aqueous solution of a strong base (e.g., 20-50% NaOH or KOH, 1.1-1.5 eq) is added dropwise from the addition funnel while vigorously stirring the mixture.
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Temperature Control: The reaction is exothermic. The temperature should be maintained, typically between 70-95°C, to ensure a controlled reaction rate.
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Monitoring: The reaction progress is monitored by gas chromatography (GC) to observe the consumption of the starting material and the formation of the product isomers.
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Workup: After completion, the reaction mixture is cooled to room temperature. The organic layer is separated from the aqueous layer.
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Purification: The crude organic layer is washed with water to remove residual base and salts, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered. The solvent is then removed under reduced pressure.
Isomer Separation Protocol
The separation of the (E) and (Z) isomers, which typically have close boiling points, is a significant challenge.
4.2.1. Fractional Distillation
Given the predicted difference in boiling points due to polarity differences, high-efficiency fractional distillation is a primary method for separation.[11][12]
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Apparatus: A distillation apparatus with a high-efficiency fractionating column (e.g., Vigreux or packed column) is assembled.
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Procedure: The crude mixture of isomers is heated. The vapor will rise through the column, undergoing multiple condensation-vaporization cycles.
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Collection: The isomer with the lower boiling point ((E)-isomer is predicted) will preferentially reach the top of the column first and can be collected as the initial fraction. The temperature at the distillation head must be carefully monitored to separate the fractions effectively.
4.2.2. Preparative Gas Chromatography (GC)
For obtaining high-purity samples of each isomer, preparative GC is the method of choice. Capillary GC has been shown to be effective in separating geometric isomers of chlorinated propenes.[13]
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Column Selection: A column with a stationary phase that can differentiate based on polarity and shape is chosen (e.g., a polyethylene glycol or a specialized polyester phase).
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Optimization: Analytical GC is first used to optimize the temperature program and flow rate for baseline separation of the two isomer peaks.
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Collection: The optimized method is scaled up on a preparative GC system, where the effluent corresponding to each isomer peak is collected separately in cooled traps.
Safety and Handling
While specific toxicity data for 1,3,3-trichloropropene isomers is limited, they should be handled with the precautions appropriate for chlorinated hydrocarbons. Based on data for similar compounds like 1,1,3-trichloropropene, they are considered flammable liquids and are harmful if swallowed.[1] They can cause serious eye irritation.[1]
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.
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Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., carbon dioxide, dry chemical powder).
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Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
The (E) and (Z) isomers of 1,3,3-trichloropropene represent a challenging yet potentially valuable class of chemical intermediates. While a significant gap exists in the literature regarding their specific, experimentally determined properties, a robust understanding can be built from foundational chemical principles and data from analogous structures. The key to their differentiation lies in ¹H NMR spectroscopy, specifically the magnitude of the vinylic proton coupling constants. Synthesis via dehydrochlorination of 1,1,3,3-tetrachloropropane is a viable route, with subsequent separation achievable through high-efficiency fractional distillation or preparative gas chromatography. Further research is warranted to isolate these isomers and fully characterize their physical properties and chemical reactivity to unlock their full potential in synthetic applications.
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